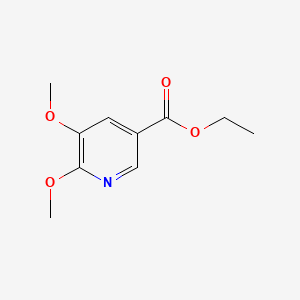![molecular formula C26H22ClO2P B14028439 (Benzo[d][1,3]dioxol-5-ylmethyl)chlorotriphenylphosphorane](/img/structure/B14028439.png)
(Benzo[d][1,3]dioxol-5-ylmethyl)chlorotriphenylphosphorane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Benzo[d][1,3]dioxol-5-ylmethyl)chlorotriphenylphosphorane is an organophosphorus compound that features a chlorotriphenylphosphorane moiety attached to a benzo[d][1,3]dioxole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Benzo[d][1,3]dioxol-5-ylmethyl)chlorotriphenylphosphorane typically involves the reaction of triphenylphosphine with a suitable benzo[d][1,3]dioxole derivative. One common method is the reaction of triphenylphosphine with (Benzo[d][1,3]dioxol-5-ylmethyl) chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Benzo[d][1,3]dioxol-5-ylmethyl)chlorotriphenylphosphorane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom.
Addition Reactions: The compound can add to multiple bonds, such as alkenes and alkynes, forming new carbon-phosphorus bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines, alcohols, and thiols. Typical reaction conditions involve the use of solvents such as dichloromethane or tetrahydrofuran, and reactions are often carried out at room temperature or under mild heating.
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphonium salts, while addition reactions with alkenes can produce phosphine oxide derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Benzo[d][1,3]dioxol-5-ylmethyl)chlorotriphenylphosphorane is used as a reagent in organic synthesis. It can be employed in the preparation of various phosphorus-containing compounds and as a catalyst in certain reactions.
Biology and Medicine
The compound may have potential applications in biology and medicine, particularly in the development of new pharmaceuticals. Its ability to form stable phosphorus-carbon bonds makes it a valuable tool in drug design and synthesis.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.
Mécanisme D'action
The mechanism by which (Benzo[d][1,3]dioxol-5-ylmethyl)chlorotriphenylphosphorane exerts its effects involves the formation and breaking of phosphorus-carbon bonds. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with similar reactivity.
Chlorotriphenylphosphonium chloride: Another compound with a chlorotriphenylphosphorane moiety.
Benzo[d][1,3]dioxole derivatives: Compounds with similar benzo[d][1,3]dioxole rings.
Uniqueness
(Benzo[d][1,3]dioxol-5-ylmethyl)chlorotriphenylphosphorane is unique due to the combination of the benzo[d][1,3]dioxole ring and the chlorotriphenylphosphorane moiety. This unique structure imparts specific reactivity and properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C26H22ClO2P |
|---|---|
Poids moléculaire |
432.9 g/mol |
Nom IUPAC |
1,3-benzodioxol-5-ylmethyl-chloro-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C26H22ClO2P/c27-30(22-10-4-1-5-11-22,23-12-6-2-7-13-23,24-14-8-3-9-15-24)19-21-16-17-25-26(18-21)29-20-28-25/h1-18H,19-20H2 |
Clé InChI |
GNRIMTZBICWGBE-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)CP(C3=CC=CC=C3)(C4=CC=CC=C4)(C5=CC=CC=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one](/img/structure/B14028363.png)




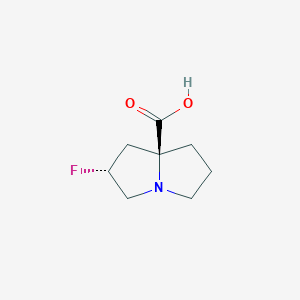
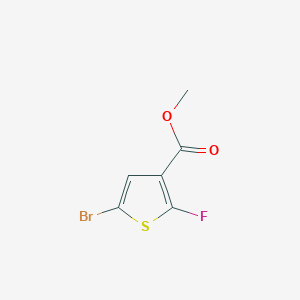
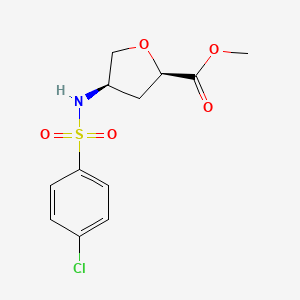
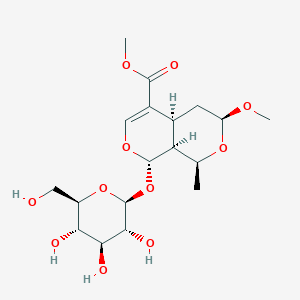
![[(1R,3R,5R)-2-Azabicyclo[3.1.0]hexan-3-YL]methanol hydrochloride](/img/structure/B14028417.png)
